molecular formula C11H17NO2 B3352715 tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate CAS No. 50585-36-9

tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Cat. No.: B3352715
CAS No.: 50585-36-9
M. Wt: 195.26 g/mol
InChI Key: GWXRCRIYSPTHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrole (B145914) Core Structures in Synthetic Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of natural and synthetic compounds. researchgate.netnih.gov Its prevalence stems from its role as a key building block in numerous biologically active molecules. rsc.org The pyrrole core is integral to vital natural products such as heme, chlorophyll, and vitamin B12. researchgate.net In medicinal chemistry, this scaffold is present in drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.netnih.gov The unique electronic properties of the pyrrole ring and its ability to participate in various chemical transformations make it a valuable component for drug discovery and the synthesis of complex molecular architectures. nih.govrsc.org

Overview of N-Protection Strategies in Pyrrole Synthesis

The inherent reactivity of the pyrrole ring, particularly its electron-rich nature, often necessitates the protection of the nitrogen atom during multi-step syntheses. nih.gov The N-H proton is acidic and can be deprotonated under basic conditions, while the nitrogen lone pair contributes to the ring's high nucleophilicity, making it susceptible to undesired side reactions. nih.govresearchgate.net N-protection strategies involve the temporary installation of a protecting group on the nitrogen to modulate the ring's reactivity, enhance stability, and direct the regioselectivity of subsequent functionalization. researchgate.netorganic-chemistry.org

Protecting GroupAbbreviationTypical Cleavage ConditionsReference
BenzenesulfonylBsBase-mediated hydrolysis (e.g., NaOH in MeOH/H₂O) bath.ac.uk
TosylTsBase-mediated hydrolysis (e.g., NaOH) acs.org
Benzyl (B1604629)BnSodium in liquid ammonia (B1221849); Hydrogenolysis cdnsciencepub.com
tert-ButyloxycarbonylBocStrong acids (e.g., TFA); Thermolysis; Lewis acids; Methanolic HCl; Oxalyl chloride in methanol rsc.orgrsc.orgresearchgate.net
2,5-Dimethylpyrrole-Hydroxylamine hydrochloride; Dilute HCl with microwave irradiation nih.govmdma.ch

Academic Context of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate within Heterocyclic Compound Research

This compound is a specific N-protected pyrrole derivative that serves as a valuable building block in heterocyclic chemistry. Its structure is characterized by three key features: the pyrrole core, methyl groups at the 2- and 5-positions, and a tert-butyloxycarbonyl (Boc) group on the nitrogen.

The methyl groups at the C2 and C5 positions effectively block these sites from electrophilic substitution, thereby directing any subsequent functionalization to the C3 or C4 positions of the pyrrole ring. The N-Boc group serves multiple functions: it deactivates the pyrrole ring towards oxidative degradation, prevents unwanted N-functionalization, and modulates the electronic properties to control reactivity. nih.gov This compound is thus designed as a stable, regiochemically defined intermediate for the synthesis of more complex, polysubstituted pyrroles.

The synthesis of the core 2,5-dimethylpyrrole structure is often achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with an amine. researchgate.netorgsyn.org The subsequent N-protection with a Boc group can be accomplished using di-tert-butyl dicarbonate (B1257347). This protected intermediate can then be used in further synthetic steps, with the Boc group being removed at a later stage to yield the free N-H pyrrole if required. organic-chemistry.org

Research Trajectories and Contemporary Challenges in Its Chemical Synthesis and Transformations

Current research involving N-Boc protected pyrroles like this compound focuses on developing more efficient synthetic methodologies and expanding their utility in chemical transformations. A significant area of investigation is the development of milder and more selective methods for the deprotection of the Boc group. While traditionally removed with strong acids like trifluoroacetic acid (TFA), this can be incompatible with sensitive functional groups elsewhere in the molecule. rsc.org Consequently, research has explored a wide range of alternative deprotection conditions, including the use of oxalyl chloride in methanol, catalytic sodium methoxide, silica (B1680970) gel, and even thermolysis. rsc.orgrsc.orgresearchgate.net

Another research trajectory involves the directed functionalization of the pyrrole ring. For this compound, research efforts are aimed at achieving selective substitution at the C3 and C4 positions. This can involve reactions like directed lithiation followed by quenching with an electrophile. nih.gov

Contemporary challenges include:

Selective Deprotection: Achieving selective removal of the N-Boc group in the presence of other acid-labile protecting groups remains a significant challenge. rsc.orgresearchgate.net

Regiocontrol: While the 2,5-dimethyl substitution pattern directs functionalization, achieving high selectivity between the C3 and C4 positions can be difficult and often requires carefully optimized reaction conditions.

Scale-Up: Laboratory-scale syntheses may not always be readily transferable to larger-scale production, presenting challenges in maintaining yield and purity. nih.gov

Green Chemistry: Developing more environmentally friendly synthetic routes, for instance by using water as a solvent for the initial Paal-Knorr synthesis, is an ongoing goal. researchgate.net

The continued development of novel synthetic strategies and a deeper understanding of the reactivity of intermediates like this compound are essential for advancing the synthesis of complex heterocyclic molecules for materials science and medicine. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,5-dimethylpyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXRCRIYSPTHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575174
Record name tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-36-9
Record name tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 2,5 Dimethyl 1h Pyrrole 1 Carboxylate and Analogues

Precursor Synthesis and Derivatization

The cornerstone of synthesizing the target compound is the efficient construction of the 2,5-dimethylpyrrole ring. The Paal-Knorr condensation stands as the most prominent and widely utilized method for this purpose.

Synthesis of 2,5-Dimethylpyrrole via Paal-Knorr Condensation and Related Approaches

The Paal-Knorr pyrrole (B145914) synthesis is a classic and highly effective reaction that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.orgresearchgate.net For the synthesis of 2,5-dimethylpyrrole, the 1,4-dicarbonyl precursor is hexa-2,5-dione (acetonylacetone). The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The reaction mechanism involves the initial formation of an imine (or enamine) intermediate upon reaction of the amine with one of the carbonyl groups of hexa-2,5-dione. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a hemiaminal intermediate. Subsequent dehydration yields the aromatic pyrrole ring. The addition of a weak acid, such as acetic acid, can catalyze the reaction by facilitating the dehydration steps. organic-chemistry.orgmdpi.com

A variety of reagents and conditions have been developed to optimize this transformation. For instance, a straightforward procedure involves heating hexa-2,5-dione with ammonium (B1175870) carbonate, which serves as the ammonia source. orgsyn.org Modern approaches have focused on developing more environmentally benign or efficient catalytic systems. These include using water as a solvent, which can provide good to excellent yields of N-substituted 2,5-dimethylpyrroles, or employing heterogeneous catalysts like specific types of alumina (B75360) (e.g., CATAPAL 200) under solvent-free conditions to achieve high yields in shorter reaction times. mdpi.comresearchgate.net

Amine/Ammonia SourceCatalyst/SolventTemperature (°C)Yield (%)
Ammonium CarbonateNeat100-11581-86
Various Primary AminesWaterRefluxGood to Excellent
4-ToluidineCATAPAL 200 (Alumina)6096
Glycine---

Alternative Routes to Substituted Pyrrole Ring Systems Relevant to 2,5-Dimethylpyrrole

While the Paal-Knorr condensation is the most direct route, other methods exist for constructing the pyrrole ring or for synthesizing its precursor, hexa-2,5-dione.

One significant alternative pathway to obtain hexa-2,5-dione is through the acid-catalyzed ring-opening of 2,5-dimethylfuran. orgsyn.orgmdpi.com This furan derivative can be sourced from lignocellulosic biomass, making it a potentially sustainable starting material. mdpi.com The hydrolysis is typically carried out in the presence of an acid like sulfuric acid in an aqueous medium. orgsyn.orgmdpi.com

Historically, 2,5-dimethylpyrrole has also been prepared via the hydrolysis and decarboxylation of more complex pyrroles, such as 2,5-dimethyl-3,4-dicarbethoxypyrrole. orgsyn.org Other general pyrrole syntheses, while not always the most direct for the 2,5-dimethyl derivative, are relevant to the broader class of substituted pyrroles. The Hantzsch synthesis, for example, involves the reaction of an α-halo ketone with a β-keto ester and an amine. syrris.jp Another important method is the Clauson-Kaas synthesis, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable surrogate for a 1,4-dicarbonyl compound, reacting it with primary amines in the presence of an acid to yield N-substituted pyrroles. nih.govnih.gov

N-Boc Protection Strategies for Pyrroles

The pyrrolic nitrogen is susceptible to reaction under various conditions, and its proton can be acidic. Therefore, protection with an electron-withdrawing group like the tert-butyloxycarbonyl (Boc) group is often necessary to modulate reactivity and improve solubility in organic solvents.

Direct Protection of Pyrroles and Substituted Pyrroles with Boc Anhydride (B1165640)

The most common method for introducing the Boc group onto a pyrrole nitrogen is through reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride. total-synthesis.com The reaction involves the nucleophilic attack of the pyrrole nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com This process is versatile and applicable to a wide range of pyrrole derivatives. Traditional methods for Boc protection often employ a base to enhance the nucleophilicity of the amine or to neutralize acidic byproducts. researchgate.netnih.gov For pyrroles, which are less nucleophilic than aliphatic amines, specific conditions are often required for efficient protection.

Due to the relatively low nucleophilicity of the pyrrole nitrogen, direct reaction with Boc anhydride can be sluggish. A highly effective strategy to overcome this involves the initial deprotonation of the pyrrole with a strong base to form the more nucleophilic pyrrolide anion. n-Butyllithium (n-BuLi) is frequently used for this purpose.

The optimized procedure typically involves dissolving 2,5-dimethylpyrrole in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The solution is cooled to a low temperature, commonly -78 °C, to control reactivity. n-BuLi is then added dropwise to generate the lithium pyrrolide salt. Following this deprotonation step, a solution of Boc anhydride is added to the reaction mixture. The pyrrolide anion readily attacks the Boc anhydride, leading to the formation of tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate in high yield. This method is particularly valuable for protecting poorly nucleophilic pyrroles. tue.nl

Pyrrole SubstrateBaseReagentSolventTemperature (°C)
2,5-Dimethylpyrrolen-BuLi(Boc)₂OTHF-78 to RT
Various AminesDMAP(Boc)₂O--
N-Boc-hydroxylaminen-BuLi-Diethyl Ether-78 to 0

Esterification Methods for Pyrrolecarboxylic Acids to tert-Butyl Esters

An alternative synthetic approach to tert-butyl carboxylate-functionalized pyrroles involves the esterification of a pre-existing carboxylic acid on the pyrrole ring. The tert-butyl ester group is a valuable protecting group for carboxylic acids due to its stability under many conditions and its facile removal under mild acid. thieme.de

Several methods are available for the synthesis of tert-butyl esters from carboxylic acids. One convenient method involves reacting the pyrrolecarboxylic acid with N,N-dimethylformamide di-tert-butyl acetal (B89532) in a solvent like refluxing benzene, which can afford the desired tert-butyl ester in moderate to good yields. tandfonline.com Another classic approach is to first convert the carboxylic acid into a more reactive species, such as an acid chloride, by treating it with thionyl chloride. The resulting acid chloride can then be reacted with tert-butanol, often in the presence of a non-nucleophilic base like triethylamine, to furnish the tert-butyl ester. tandfonline.com Other modern tert-butylating reagents have also been developed, including tert-butyl acetoacetate (B1235776) and 2,4,6-tris(tert-butoxy)-1,3,5-triazine, which can esterify carboxylic acids under acidic catalysis. thieme.deresearchgate.net

Starting MaterialReagent(s)ConditionsProduct
Pyrrolecarboxylic AcidN,N-Dimethylformamide di-tert-butyl acetalRefluxing Benzenetert-Butyl Pyrrolecarboxylate
Pyrrolecarboxylic Acid1. Thionyl Chloride2. tert-Butanol, Triethylamine1. RT2. Refluxtert-Butyl Pyrrolecarboxylate
Carboxylic Acidtert-Butyl Acetoacetate, Acid catalystGentle warmingtert-Butyl Ester
Carboxylic Acidbis(trifluoromethanesulfonyl)imidetert-Butyl Acetate (B1210297)tert-Butyl Ester

Catalytic Approaches to N-Boc Pyrrole Formation (e.g., Ruthenium Catalysis)

Catalytic methods offer efficient and atom-economical routes to pyrrole derivatives. While direct ruthenium-catalyzed synthesis of this compound is not extensively documented, ruthenium catalysts are known to promote the formation of pyrrole rings through various mechanisms. For instance, ruthenium complexes can catalyze the Paal-Knorr synthesis, a classical method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines. mdpi.comnih.govrsc.org The reaction of acetonylacetone with a source of ammonia or a primary amine in the presence of a suitable catalyst can yield 2,5-dimethylpyrrole, which can then be protected with a Boc group. mdpi.com

The Paal-Knorr reaction is generally acid-catalyzed, and various Lewis and Brønsted acids, including heterogeneous catalysts like aluminas, have been employed to facilitate the condensation and cyclization steps. mdpi.comrgmcet.edu.inwikipedia.org The use of a catalyst can lead to milder reaction conditions, shorter reaction times, and higher yields compared to uncatalyzed thermal methods. rgmcet.edu.in

Catalyst TypeExampleRole in Pyrrole Synthesis
Ruthenium Complexes RuCl₃Can facilitate various organic transformations, including those that can be adapted for pyrrole synthesis.
Lewis Acids FeCl₃, InCl₃, ZrCl₄Activate the carbonyl groups of the 1,4-dicarbonyl precursor towards nucleophilic attack by the amine.
Brønsted Acids Acetic acid, p-Toluenesulfonic acidProtonate the carbonyl oxygen, increasing its electrophilicity, and catalyze the dehydration steps.
Heterogeneous Catalysts Aluminas (e.g., CATAPAL 200)Provide acidic sites for catalysis and can be easily separated from the reaction mixture. mdpi.com

While the direct N-Boc pyrrole formation in a single catalytic step is less common, a two-step sequence involving the catalytic formation of the pyrrole ring followed by N-protection is a widely applicable strategy.

Solid-Phase Synthesis Techniques Utilizing Boc Chemistry for Pyrrole Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of libraries of pyrrole derivatives for applications in medicinal chemistry and materials science. This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. The use of Boc chemistry is well-established in solid-phase peptide synthesis and has been extended to the synthesis of other small molecules, including pyrroles. seplite.com

In a typical solid-phase synthesis of a pyrrole derivative, a suitable starting material is anchored to a resin, such as a Wang resin or a Merrifield resin. seplite.comresearchgate.net The pyrrole ring can be constructed on the solid support, or a pre-formed pyrrole derivative can be attached. The Boc group serves as a temporary protecting group for the pyrrole nitrogen or other functional groups. It is stable to many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA). seplite.com

General Steps in Solid-Phase Synthesis of Boc-Protected Pyrrole Derivatives:

Resin Functionalization: The solid support is prepared with a suitable linker to which the first building block will be attached.

Attachment of the First Building Block: A Boc-protected amino acid or another functionalized molecule is coupled to the resin.

Deprotection: The Boc group is removed using an acidic solution (e.g., TFA in dichloromethane).

Coupling of Subsequent Building Blocks: The next building block is coupled to the deprotected functional group. This cycle of deprotection and coupling is repeated until the desired molecule is assembled.

Pyrrole Formation (if applicable): The pyrrole ring can be formed on the resin through reactions like the Paal-Knorr synthesis. nih.gov

Cleavage: The final pyrrole derivative is cleaved from the solid support using a strong acid, which often simultaneously removes any remaining acid-labile protecting groups.

Resin TypeLinker TypeCommon Cleavage Conditions
Wang Resin p-Alkoxybenzyl alcoholTrifluoroacetic acid (TFA) researchgate.net
Merrifield Resin ChloromethylHydrogen fluoride (B91410) (HF) or TFMSA (trifluoromethanesulfonic acid) seplite.com
Rink Amide Resin Acid-labile linkerTFA

This methodology allows for the efficient synthesis and purification of a large number of compounds, as excess reagents and by-products are simply washed away after each step.

Synthesis of Specific this compound Derivatives

Targeted Functionalization Strategies at Pyrrole Ring Positions

Once the this compound core is synthesized, further diversification can be achieved by targeted functionalization at the C3 and C4 positions of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions.

One common functionalization is formylation , which can be achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.orgresearchgate.netnih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which is an electrophilic iminium species. This reagent then attacks the electron-rich pyrrole ring to introduce a formyl group. organic-chemistry.orgwikipedia.org

Halogenation is another important functionalization reaction. The introduction of bromine or chlorine atoms at the C3 and/or C4 positions can serve as a handle for further transformations, such as cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the halogenation of pyrroles.

ReactionReagentsPosition of Functionalization
Formylation POCl₃, DMF (Vilsmeier-Haack)Typically at the C3 and/or C4 positions.
Bromination N-Bromosuccinimide (NBS)Can be directed to the C3 and/or C4 positions.
Chlorination N-Chlorosuccinimide (NCS)Can be directed to the C3 and/or C4 positions.

The regioselectivity of these reactions can be influenced by the steric hindrance imposed by the methyl groups at the C2 and C5 positions and the electronic effects of the N-Boc group.

Multi-Step Synthesis Pathways from Simpler Precursors

The most direct and common multi-step synthesis of this compound starts from the readily available precursor, acetonylacetone (hexane-2,5-dione). researchgate.net

Step 1: Paal-Knorr Synthesis of 2,5-dimethylpyrrole

The first step involves the Paal-Knorr condensation of acetonylacetone with a source of ammonia, such as ammonium acetate or aqueous ammonia, to form 2,5-dimethylpyrrole. wikipedia.org This reaction is typically carried out under acidic conditions and with heating. rgmcet.edu.inwikipedia.org

Step 2: N-Protection with a Boc Group

The resulting 2,5-dimethylpyrrole is then protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM).

Illustrative Synthesis Pathway:

StepStarting MaterialsReagents and ConditionsProduct
1AcetonylacetoneAmmonium acetate, acetic acid, heat2,5-Dimethyl-1H-pyrrole
22,5-Dimethyl-1H-pyrroleDi-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP), THFThis compound

This two-step sequence provides a reliable and scalable route to the target compound from simple and inexpensive starting materials.

Reactivity and Transformations of Tert Butyl 2,5 Dimethyl 1h Pyrrole 1 Carboxylate

Reactivity of the N-Boc Group and Subsequent Pyrrole (B145914) Transformations

The N-Boc group serves as a crucial modulating element in the chemistry of 2,5-dimethylpyrrole. Its primary function is to decrease the nucleophilicity and susceptibility to oxidation of the pyrrole ring, thereby allowing for selective reactions that would otherwise be difficult to control. However, the reactivity of the Boc group itself, particularly its removal (deprotection), is a key step in many synthetic sequences.

The removal of the N-Boc group from pyrrole derivatives can be accomplished through various thermal and chemical methods. The choice of method is critical, as the stability of the resulting N-H pyrrole and other functional groups in the molecule must be considered.

Thermal Deprotection: Thermolytic cleavage of the N-Boc group offers a method for deprotection without the use of acid or base catalysts. This can be particularly useful for substrates sensitive to acidic conditions. Studies have shown that thermal N-Boc deprotection can be effectively carried out in a continuous flow system at high temperatures, often in the range of 150–270 °C. acs.org Solvents such as methanol, trifluoroethanol (TFE), or even supercritical fluids can be employed. acs.orgresearchgate.net For instance, the thermolytic removal of the Boc group from various indoles and pyrroles has been reported as a clean, high-yield method that requires no solvent, acid, or base. researchgate.net However, this method is not universally applicable; in the case of certain N-t-BOC protected pyrrole-sulfur oligomers and polymers, thermal deprotection resulted in the decomposition of the compounds. tue.nl

Chemical Deprotection: Chemical deprotection remains the most common approach. Given the acid-labile nature of the tert-butyl carbamate (B1207046), acidic reagents are widely used.

Acid-Catalyzed Deprotection: Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate (B1210297), are standard for cleaving the N-Boc group. nih.govrsc.org However, for some complex pyrrole derivatives, these traditional acidic conditions can lead to decomposition or undesired side reactions. nih.govacs.org

Mild and Alternative Reagents: To circumvent the issues with strong acids, milder methods have been developed. Silica (B1680970) gel has been reported to effect the deprotection of N-Boc groups from thermally sensitive heterocycles. nih.gov Other methodologies include the use of oxalyl chloride in methanol, which provides a mild route for deprotection at room temperature. nih.govrsc.org Basic conditions, such as aqueous methanolic potassium carbonate under reflux, have also proven effective for deprotecting N-Boc heteroarenes, including pyrroles. researchgate.net

Table 1: Selected Methodologies for N-Boc Deprotection of Pyrrole Derivatives

Method TypeReagents/ConditionsSubstrate TypeNotes
Thermal High Temperature (150-270°C), Continuous FlowGeneral N-Boc Amines/HeterocyclesCatalyst-free; solvent choice can be critical. acs.org
Thermal Thermolysis (neat)N-Boc Indoles and PyrrolesClean, high-yield method without solvents or catalysts. researchgate.net
Chemical (Acidic) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)General N-Boc AminesStandard, highly effective method. nih.govrsc.org
Chemical (Acidic) HCl in Dioxane or MethanolGeneral N-Boc AminesCommon alternative to TFA. nih.gov
Chemical (Mild) Oxalyl Chloride in MethanolStructurally Diverse N-Boc CompoundsRoom temperature conditions, high yields. nih.govrsc.org
Chemical (Mild) Silica GelThermally-Sensitive HeterocyclesUseful for delicate substrates. nih.gov
Chemical (Basic) Aqueous Methanolic Potassium CarbonateN-Boc HeteroarenesMild, particularly effective for rings with electron-withdrawing groups. researchgate.net

The stability of the N-Boc group under a wide range of non-acidic conditions is a cornerstone of its utility as a protecting group in organic synthesis. This stability allows for the functionalization of other parts of the molecule while the pyrrole nitrogen remains protected.

The N-Boc group is generally stable towards:

Basic Conditions: It resists hydrolysis under basic conditions, allowing for reactions involving reagents like potassium carbonate or sodium hydroxide. researchgate.net

Nucleophiles: It is unreactive towards most nucleophiles.

Organometallic Reagents: The Boc group is compatible with many organometallic reactions. For example, α-lithiated N-Boc-pyrrolidine can be generated and used in subsequent reactions without cleavage of the protecting group. acs.org It is also compatible with Negishi cross-coupling conditions. acs.org

Reductive and Oxidative Conditions: The group can tolerate a variety of common reducing agents and certain oxidizing agents that are not strongly acidic. For example, N-Boc protection allows for transformations like osmium tetroxide-catalyzed dihydroxylation and reductions with lithium borohydride (B1222165) on other parts of the molecule. nih.govacs.org

This compatibility makes it a valuable tool in multi-step syntheses. For instance, in Suzuki coupling reactions, the N-Boc group can remain intact while C-C bonds are formed at other positions on the pyrrole ring. beilstein-journals.org However, the primary limitation is its instability in acidic environments. This precludes its use in reactions that require strong Brønsted or Lewis acids, such as certain Friedel-Crafts acylations. nih.gov

Rearrangement and Isomerization Pathways

Under specific conditions, the pyrrole ring of N-Boc protected derivatives can undergo rearrangement and isomerization reactions, leading to the formation of constitutional isomers. These transformations are often catalyzed by acids or mediated by strong bases.

While the N-Boc group is acid-labile, certain acid-catalyzed rearrangements of the pyrrole ring can occur under controlled conditions. A notable example is the rearrangement of 2,5-disubstituted N-Boc pyrroles into their 2,4-disubstituted isomers. Research has demonstrated that 2,5-bis(silylated)-N-Boc pyrroles undergo this isomerization under mild acidic conditions. nih.gov This transformation highlights the potential for substituent migration on the N-Boc protected pyrrole core. The driving force for such rearrangements can be influenced by steric and electronic factors, where the protonation of the pyrrole ring facilitates the migration of a substituent to a thermodynamically more stable position. In some cases, acidic conditions intended for deprotection can inadvertently lead to decomposition through pathways like a retro-Mannich reaction, which is driven by the formation of a stable, aromatic pyrrole species. nih.govacs.org

The mechanisms governing the rearrangement of N-Boc pyrroles depend on the reaction conditions.

Acid-Catalyzed Mechanism: For the acid-catalyzed rearrangement of 2,5- to 2,4-bis(silylated)-N-Boc pyrroles, a plausible mechanism involves the protonation of the pyrrole ring at the C2 position. nih.gov This disrupts the aromaticity and forms a cationic intermediate. A subsequent 1,2-hydride shift, followed by deprotonation and migration of the silyl (B83357) group, can lead to the thermodynamically more stable 2,4-substituted product.

Anionic Rearrangement: In contrast to acid-catalyzed pathways, rearrangements can also be induced by strong bases. A novel synthetic route to produce N-Boc-3-methylpyrrole utilizes an anionic rearrangement. orgsyn.org This procedure involves the treatment of an N-Boc protected dihydro-oxazine precursor with a superbasic mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LIDAKOR). The reaction proceeds at low temperatures (−78 °C) and, upon warming and aqueous workup, yields the rearranged product. This transformation likely proceeds through a deprotonation-driven ring-opening and subsequent intramolecular cyclization pathway to form the stable 3-substituted pyrrole. orgsyn.org

Novel Reaction Methodologies Incorporating the Compound

tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate and related N-Boc pyrroles are valuable starting materials and intermediates in the development of new synthetic methods for creating complex heterocyclic structures.

One of the most fundamental methods for synthesizing this compound is the Paal-Knorr reaction , which involves the condensation of hexane-2,5-dione with tert-butyl carbamate. Modern variations of this reaction utilize catalysts like iodine or employ microwave assistance to improve yields and reduce reaction times. alliedacademies.orgmdpi.com

More advanced methodologies focus on the selective functionalization of the protected pyrrole ring.

C-H Functionalization: While direct C-H functionalization of the aromatic this compound is challenging, related N-Boc protected systems have been successfully employed in pioneering C-H functionalization reactions. For example, the dirhodium-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates allows for the highly selective introduction of a new substituent at the C2 position, adjacent to the nitrogen atom. nih.govacs.orgnih.gov This reaction creates complex and pharmaceutically relevant pyrrolidine (B122466) scaffolds with high enantioselectivity. nih.govnih.gov

Anionic Rearrangement Synthesis: As mentioned previously, the synthesis of substituted N-Boc pyrroles via an anionic rearrangement represents a novel methodology for accessing isomers that may be difficult to obtain through direct substitution. The use of a strong base to induce a rearrangement of a precursor molecule provides a unique entry to compounds like N-Boc-3-methylpyrrole. orgsyn.org

In Situ Suzuki Coupling: N-Boc pyrrole can be used to generate boronic acid intermediates in situ for use in cross-coupling reactions. The N-Boc pyrrole is treated with LDA and then quenched with trimethylborate to form a borate (B1201080) intermediate. This species can then be directly used in a palladium-catalyzed Suzuki coupling with heteroaryl bromides to synthesize novel pyrrole-pyridine based ligands without the need to isolate the often-unstable pyrrole boronic acid. beilstein-journals.org

Table 2: Novel Synthetic Methodologies Involving N-Boc Pyrrole Derivatives

MethodologyDescriptionKey ReagentsProduct Type
Microwave-Assisted Paal-Knorr Condensation of a 1,4-dicarbonyl compound with an amine under microwave irradiation.Hexane-2,5-dione, tert-butyl carbamateN-Boc-2,5-dimethylpyrrole. mdpi.com
Asymmetric C-H Functionalization Dirhodium-catalyzed reaction of N-Boc-2,5-dihydropyrrole with a diazo compound.N-Boc-2,5-dihydropyrrole, Rh₂(PTAD)₄, AryldiazoacetateChiral C2-substituted pyrrolidines. nih.govacs.org
Anionic Rearrangement Base-induced rearrangement of an N-Boc dihydro-oxazine precursor.LDA, t-BuOKN-Boc-3-methylpyrrole. orgsyn.org
In Situ Suzuki Coupling Generation of a borate intermediate from N-Boc pyrrole for direct use in cross-coupling.N-Boc-pyrrole, LDA, Trimethylborate, Pd catalystBi-heteroaryl compounds (e.g., pyrrole-pyridines). beilstein-journals.org

Organocatalyzed Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of pyrrole chemistry, organocatalysis has been applied to the synthesis and functionalization of the pyrrole ring. researchgate.netrsc.org

One notable example is the construction of functionalized pyrroles through the cycloisomerization of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes. rsc.org This reaction proceeds efficiently in the presence of an organocatalyst, 4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine, and a base, potassium tert-butoxide (KOtBu), to yield various substituted pyrroles within minutes. rsc.org While this example builds the pyrrole ring itself rather than functionalizing a pre-existing one, it highlights the utility of organocatalysis in accessing complex pyrrole structures. The development of organocatalytic methods for the direct C-H functionalization of stable, Boc-protected pyrroles remains an area of active research, aiming to provide mild and selective routes to substituted pyrrole derivatives. researchgate.net The Brønsted acidity of certain organocatalysts, for instance, can facilitate reactions by activating substrates. nih.gov

Radical Synthesis Approaches for Substituted Boc-Protected Pyrroles

Free-radical reactions offer a complementary approach to ionic reactions for the functionalization of heterocyclic compounds. nih.gov The decreased electron-richness of N-Boc protected pyrroles makes them suitable substrates for radical addition reactions. A prominent modern technique in this area is visible-light photoredox catalysis, which allows for the generation of radical species under mild conditions. acs.org

This method has been successfully applied to the C-H arylation of various heteroarenes, including N-Boc pyrrole. acs.org The general mechanism involves a photocatalyst, typically a transition metal complex like Ru(bpy)₃²⁺ or an iridium complex, which becomes excited upon absorbing visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable precursor, such as an aryldiazonium salt, to generate an aryl radical. This highly reactive aryl radical can then add to the N-Boc pyrrole ring, leading to a C-H functionalized product after a subsequent oxidation and deprotonation sequence. nih.govacs.org This approach is valued for its operational simplicity and broad functional group tolerance.

Scope of Photoredox-Catalyzed Arylation of Heteroarenes
Heteroarene SubstrateArylating AgentProduct Yield (%)Reference
N-Boc-pyrrole4-Methoxyphenyldiazonium tetrafluoroborate78 acs.org
Furan (B31954)4-Methoxyphenyldiazonium tetrafluoroborate55 acs.org
Thiophene4-Methoxyphenyldiazonium tetrafluoroborate64 acs.org
N-Boc-pyrrole4-Cyanophenyldiazonium tetrafluoroborate85 acs.org

Mukaiyama Crossed-Aldol-Type Reactions with Pyrrole Derivatives

The Mukaiyama aldol (B89426) addition is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl enol ether to a carbonyl compound, typically promoted by a Lewis acid. wikipedia.org This reaction avoids the harsh basic conditions of traditional aldol reactions and allows for controlled, crossed-aldol additions. wikipedia.org

In the context of pyrrole chemistry, derivatives of Boc-protected pyrroles can be transformed into silyl enol ethers (specifically, silyloxy dienes) and used as nucleophiles in Mukaiyama-type reactions. Research has demonstrated the success of a Mukaiyama crossed-aldol-type reaction between silyloxy pyrrole derivatives and various aldehydes. researchgate.net For instance, tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate derivatives react with aldehydes in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. researchgate.net

These reactions are often highly diastereoselective, with the stereochemical outcome influenced by the structure of the reactants and the reaction conditions. nih.govnih.gov The reaction typically proceeds through an open transition state. organic-chemistry.orgmsu.edu Studies on the vinylogous Mukaiyama aldol reaction of pyrrole-based dienoxy silanes with aromatic aldehydes have shown that the reaction can be anti-selective. researchgate.net The resulting 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate are valuable synthetic intermediates. The reaction of a 2-silyloxypyrrole with aldehydes like acetaldehyde (B116499) and 4-bromobutanal (B1274127) proceeds efficiently at low temperatures (195 K) to yield the corresponding β-hydroxy carbonyl compounds. researchgate.net

Mukaiyama Crossed-Aldol-Type Reactions of a Silyloxy-Pyrrole Derivative
Aldehyde ReactantPyrrole SubstrateLewis AcidProduct Yield (%)DiastereoselectivityReference
Acetaldehydetert-butyl 2-(tert-butyldimethylsilyloxy)-4-(2-nitrophenyl)-1H-pyrrole-1-carboxylateBF₃·OEt₂~90syn (R,R) researchgate.net
Methyl 4-oxobutanoatetert-butyl 2-(tert-butyldimethylsilyloxy)-4-(2-nitrophenyl)-1H-pyrrole-1-carboxylateBF₃·OEt₂93syn (R,S) researchgate.net
4-Bromobutanaltert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylateBF₃·OEt₂~90syn (R,S) researchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, tert-butyl 2-methyl-5-phenyl-1H-pyrrole-1-carboxylate, shows characteristic signals that can be extrapolated to understand the spectrum of the 2,5-dimethyl analogue. rsc.org The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.27 ppm due to the nine equivalent protons. rsc.org The methyl groups attached to the pyrrole (B145914) ring would likely produce a singlet at approximately 2.45-2.47 ppm. rsc.org The protons on the pyrrole ring itself would appear as a multiplet or a doublet in the aromatic region, typically between 5.94 and 6.08 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, the carbonyl carbon of the carboxylate group is expected to have a chemical shift in the range of 150-160 ppm. The quaternary carbon of the tert-butyl group would appear around 80-85 ppm, while the methyl carbons of this group would resonate at approximately 28 ppm. The methyl carbons attached to the pyrrole ring would have a chemical shift in the region of 16 ppm. rsc.org The carbons of the pyrrole ring itself would show signals in the aromatic region, typically between 114 and 145 ppm. rsc.org

In synthetic studies, NMR is invaluable for monitoring the progress of reactions. The disappearance of signals corresponding to starting materials and the appearance of new signals for the product allow for real-time assessment of the reaction's conversion and the detection of any intermediates or byproducts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (9H, s) ~1.3 ~28
Pyrrole-CH₃ (6H, s) ~2.4 ~16
Pyrrole-H (2H, s) ~5.9 ~115
Pyrrole-C (quaternary) - ~135
tert-Butyl (quaternary C) - ~82

Note: These are predicted values based on similar compounds and may vary slightly based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) in Understanding Molecular Vibrations and Interactions

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band around 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate (B1207046) group. princeton.eduresearchgate.net The C-N stretching vibrations of the pyrrole ring would likely appear in the 1300-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl and tert-butyl groups would be observed in the 2850-3000 cm⁻¹ range. princeton.edu The presence of the pyrrole ring may also give rise to characteristic bands related to C=C and C-H in-plane and out-of-plane bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of pyrrole and its derivatives shows characteristic bands for the ring stretching and deformation modes. researchgate.net For this compound, strong Raman signals would be expected for the symmetric stretching of the pyrrole ring and the C-C stretching of the alkyl substituents. The C=O stretch of the carbamate would also be Raman active.

Table 2: Expected Characteristic FT-IR and Raman Bands for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl) 2850-3000 2850-3000
C=O Stretch (Carbamate) 1700-1750 1700-1750
C-N Stretch (Pyrrole) 1300-1400 1300-1400

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₁H₁₇NO₂), the expected exact mass is approximately 195.1259 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy. rsc.org

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for tert-butoxycarbonyl (Boc)-protected amines involves the loss of isobutylene (B52900) (C₄H₈) or the entire Boc group (C₅H₉O₂). doaj.org The loss of a tert-butyl radical (C₄H₉•) is also a common fragmentation pattern. doaj.org The fragmentation of the pyrrole ring itself can also occur, leading to smaller charged fragments. arkat-usa.org

Table 3: Potential Mass Spectrometry Fragments for this compound

Fragment Proposed Structure Expected m/z
[M]⁺ C₁₁H₁₇NO₂⁺ 195
[M - C₄H₈]⁺ C₇H₉NO₂⁺ 139
[M - C₄H₉]⁺ C₇H₈NO₂⁺ 138
[M - C₅H₈O₂]⁺ C₆H₉N⁺ 95

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Currently, there is no publicly available crystal structure for this compound. However, analysis of related structures, such as derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, reveals that the tert-butoxycarbonyl (Boc) group can adopt specific orientations relative to the pyrrole ring. researchgate.net In a hypothetical crystal structure, one would expect the pyrrole ring to be nearly planar. The geometry around the nitrogen atom would be trigonal planar due to its sp² hybridization within the aromatic system. The Boc group introduces conformational flexibility, and its orientation would be influenced by crystal packing forces. mdpi.com

Chromatographic Techniques (HPLC) for Reaction Purity and Yield Assessment in Synthetic Studies

High-performance liquid chromatography (HPLC) is an essential analytical technique for assessing the purity of synthetic compounds and for determining reaction yields.

In the context of synthesizing this compound, HPLC would be used to monitor the progress of the reaction and to quantify the amount of product formed. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid) to improve peak shape. nih.govmdpi.com

Detection is commonly achieved using a UV detector, as the pyrrole ring is chromophoric. By creating a calibration curve with a pure standard of the compound, the exact yield of a reaction can be determined. HPLC is also crucial for quality control, ensuring that the final product meets a certain purity specification (e.g., >95%) before its use in subsequent applications. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
tert-Butyl 2-methyl-5-phenyl-1H-pyrrole-1-carboxylate

Computational and Theoretical Studies of Tert Butyl 2,5 Dimethyl 1h Pyrrole 1 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For systems like tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms—its equilibrium geometry. These calculations optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Theoretical studies on similar substituted pyrroles demonstrate that DFT methods, such as B3LYP with a 6-31G(d) basis set, can effectively predict geometric and electronic properties. researchgate.net Calculations reveal key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. researchgate.netacs.orgacs.org

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. These maps are invaluable for predicting how the molecule will interact with other reagents, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this pyrrole (B145914) derivative, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the pyrrole ring itself carries significant electron density.

Table 1: Representative Calculated Geometrical and Electronic Parameters for Substituted Pyrrole Systems

ParameterTypical Calculated ValueSignificance
C-N Bond Length (Pyrrole Ring)~1.38 ÅIndicates partial double bond character within the ring.
C=C Bond Length (Pyrrole Ring)~1.37 ÅShorter than a typical C-C single bond, indicating delocalization.
HOMO Energy-6.0 to -6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-0.5 to -1.0 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap~5.0 to 6.0 eVIndicates high kinetic stability and low reactivity.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely pathways a reaction will follow, from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist at the peak of the reaction energy barrier.

For reactions involving this compound, such as electrophilic aromatic substitution or cycloadditions, DFT calculations can elucidate the mechanism. nih.govfrontiersin.org Theoretical models can predict the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. For instance, in reactions with electrophiles, calculations can determine whether substitution is more likely to occur at the C3 or C4 position of the pyrrole ring by comparing the activation energies of the respective pathways. These computational approaches have successfully predicted reaction outcomes, corroborating experimental findings in related systems. nih.gov

Analysis of Aromaticity and Electronic Delocalization in the Pyrrole Ring using NICS

Aromaticity is a fundamental concept describing the enhanced stability and unique magnetic properties of certain cyclic, planar molecules with delocalized π-electrons. acs.org The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. acs.org It involves calculating the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov

A strongly negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. rsc.orgresearchgate.net Conversely, a positive value suggests antiaromaticity, while a value near zero implies a non-aromatic character. For this compound, NICS calculations would be performed on the five-membered pyrrole ring. It is well-established that the pyrrole ring is aromatic, and studies on similar systems confirm that it would exhibit a significantly negative NICS value, confirming its aromatic character despite the presence of bulky substituents. researchgate.netwikimedia.org

Table 2: Typical NICS(1) Values and Their Interpretation

Compound RingTypical NICS(1) Value (ppm)Interpretation
Benzene-10 to -12Strongly Aromatic
Pyrrole-12 to -15Strongly Aromatic
Cyclobutadiene+18 to +20Strongly Antiaromatic
Cyclohexane-1 to -2Non-aromatic

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure elucidation and interpretation of experimental data. DFT methods are commonly used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular motions (e.g., C-H stretching, C=O stretching). mdpi.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental results to confirm molecular structure. This correlation between theoretical predictions and experimental observation provides a high degree of confidence in the structural assignment.

Modeling of Steric and Electronic Influences of the tert-Butyl and Methyl Substituents on Reactivity

The substituents on the pyrrole ring—the tert-butylcarbonyl group at the nitrogen and the two methyl groups at the C2 and C5 positions—profoundly influence the molecule's reactivity through a combination of steric and electronic effects. rsc.org

Electronic Effects : The tert-butoxycarbonyl (Boc) group is electron-withdrawing, which decreases the electron density of the pyrrole ring and deactivates it towards electrophilic substitution compared to unsubstituted pyrrole. Conversely, the methyl groups are weakly electron-donating, which slightly counteracts this deactivation. The tert-butyl group itself can also exert an electronic influence through hyperconjugation, which can raise the energy of the LUMO. nih.gov Computational models quantify these effects by analyzing changes in the HOMO-LUMO gap and atomic charges. nih.gov

Steric Effects : The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom and the carbonyl group. acs.org The methyl groups at the C2 and C5 positions block these sites from direct attack by reagents. This steric shielding directs incoming reagents to the less hindered C3 and C4 positions of the pyrrole ring. Computational models can explore this steric hindrance by mapping the potential energy surface as a reagent approaches the molecule from different angles, revealing the energetic penalty associated with sterically crowded pathways. researchgate.net

Applications in Complex Organic Synthesis and Chemical Biology Synthetic Focus

As a Versatile Synthetic Building Block

The strategic placement of the Boc protecting group and the methyl substituents makes tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate an ideal starting material for various synthetic transformations. The Boc group enhances solubility in organic solvents and deactivates the pyrrole (B145914) ring towards polymerization and unwanted electrophilic substitution, while simultaneously allowing for selective functionalization at the C-3 and C-4 positions.

Precursor for Boronic Acids and Their Subsequent Cross-Coupling Reactions

One of the most powerful applications of N-Boc protected pyrroles is their conversion into pyrroleboronic acids and their esters. nih.govnih.gov While the 2 and 5 positions of the target compound are blocked by methyl groups, the remaining C-H bonds at the 3 and 4 positions are amenable to functionalization. The standard method involves a lithiation-borylation sequence, where a strong base like lithium diisopropylamide (LDA) selectively removes a proton at the 3-position at very low temperatures (-78°C), followed by quenching the resulting organolithium species with a trialkyl borate (B1201080), such as trimethyl borate. nih.govbris.ac.uku-tokyo.ac.jpnih.govresearchgate.net

Alternatively, Iridium-catalyzed C-H borylation has been shown to be highly effective for N-Boc-pyrrole, demonstrating excellent regioselectivity for the 3-position. nih.govmsu.edu This method offers a milder alternative to the traditional lithiation approach.

The resulting 3-borylated pyrrole derivative is a key intermediate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds, allowing the pyrrole core to be coupled with a wide variety of aryl and heteroaryl halides. organic-chemistry.orgwhiterose.ac.uknih.govmdpi.com This opens a pathway to a vast library of complex molecules.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pyrrole Boronic Acids/Esters

Pyrrole Substrate Coupling Partner Catalyst System Conditions Product Yield (%) Reference
N-Boc-2-pyrroleboronic acid 5-bromo-1-ethyl-1H-indazole Pd(dppf)Cl₂ / K₂CO₃ DME, 80°C, 2h 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole High msu.edu
Methyl 5-boryl-1H-pyrrole-2-carboxylate 4-Bromoanisole Pd(OAc)₂ / SPhos / K₃PO₄ Dioxane/H₂O, 100°C, 12h Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate 95% nih.gov
N-Boc-pyrrol-2-yl boronic acid o-Bromoaniline Pd Catalyst Optimized Conditions 2-(2-aminophenyl)pyrrole derivative N/A mdpi.com

Intermediate in the Synthesis of Biheterocyclic Compounds

Building upon the utility of its boronic acid derivatives, this compound serves as a crucial intermediate in the synthesis of biheterocyclic compounds. These molecules, containing two or more linked heterocyclic rings, are prevalent in medicinal chemistry. The Suzuki-Miyaura coupling is a primary tool for this purpose.

Role in the Construction of Nitrogen-Containing Heterocycles (e.g., Tropane Derivatives, Pyrrolizidines)

While the biosynthesis of complex alkaloids like tropanes proceeds through different pathways, N-Boc protected pyrroles have been ingeniously employed as building blocks in the total synthesis of other nitrogen-containing heterocycles, such as pyrrolizidine (B1209537) alkaloids. researchgate.netnih.govresearchgate.net

A notable example is the synthetic strategy developed by the Donohoe group for the synthesis of the pyrrolizidine skeleton, a core structure in many biologically active alkaloids. nih.govresearchgate.net Their approach utilizes N-Boc-pyrrole as the starting material. The pyrrole undergoes a series of transformations including protection, epoxidation, and ring-opening, eventually leading to a linear precursor that is cyclized to form the characteristic bicyclic pyrrolizidine framework. This strategic use of a simple pyrrole derivative highlights its value in accessing complex, stereochemically rich alkaloid structures.

Applications in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. Molecules containing this ring system exhibit a wide range of activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. Drugs such as Atorvastatin (a cholesterol-lowering agent), Ketorolac (an anti-inflammatory drug), and Sunitinib (an anticancer agent) all feature a pyrrole core.

This compound, as a stable and readily functionalizable pyrrole derivative, is an ideal starting point for the synthesis of libraries of novel compounds for screening as potential pharmaceutical or agrochemical agents. whiterose.ac.uk The ability to selectively introduce substituents at the 3- and 4-positions allows for the systematic modification of the molecule's properties to optimize biological activity.

Precursor for Pyrrole-Sulfur Oligomers and Polymers

The field of materials science has also benefited from the unique properties of pyrrole derivatives. Specifically, N-Boc protected pyrroles serve as precursors for the synthesis of novel pyrrole-sulfur oligomers and polymers. These materials are investigated for their potential as organic conductors and other electronic applications.

The synthesis of poly(N-t-BOC-2,5-pyrrolyl sulfide) has been reported starting from N-t-BOC-2,5-dibromopyrrole. The process involves a lithiation step followed by the addition of a sulfur-transfer reagent. While this specific example starts with a dibrominated analog, it underscores the critical role of the N-Boc protecting group in stabilizing the pyrrole ring and enabling the controlled construction of these sulfur-linked polymer chains.

Utility in the Synthesis of Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles is a central goal in organic chemistry due to their wide range of applications. This compound is an excellent platform for creating such molecules. With the 1, 2, and 5 positions blocked, functionalization is directed to the 3 and 4 positions of the pyrrole ring.

A common and effective strategy is the regioselective deprotonation at the 3-position using a strong base, followed by quenching the resulting anion with a variety of electrophiles. mdpi.com This allows for the introduction of a wide array of functional groups, leading to diverse 2,3,5-trisubstituted and 2,3,4,5-tetrasubstituted pyrroles after subsequent functionalization of the 4-position. The Boc group can be easily removed under acidic conditions when desired, revealing the N-H pyrrole.

Table 2: Potential Functionalizations of N-Boc-2,5-dimethyl-3-lithiopyrrole

Electrophile Functional Group Introduced Potential Product Class
Alkyl Halide (R-X) Alkyl (-R) 3-Alkyl-2,5-dimethylpyrroles
Aldehydes/Ketones (R₂C=O) Hydroxyalkyl (-CR₂OH) Pyrrole-3-methanols
Carbon Dioxide (CO₂) Carboxylic Acid (-COOH) Pyrrole-3-carboxylic acids
N,N-Dimethylformamide (DMF) Formyl (-CHO) Pyrrole-3-carbaldehydes
Iodine (I₂) Iodo (-I) 3-Iodo-2,5-dimethylpyrroles

This versatility makes this compound a cornerstone for generating molecular diversity, enabling the exploration of new chemical space in both medicinal and materials science.

Intermediate for Fused Heterocyclic Architectures

The strategic placement of functional groups and the inherent reactivity of the pyrrole ring in this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. While direct, named reactions specifically employing this substrate for the construction of fused architectures are not extensively documented in readily available literature, its structural motifs suggest potential applications in established synthetic methodologies for creating bicyclic and polycyclic nitrogen-containing compounds.

One plausible application lies in variations of the Paal-Knorr synthesis , which traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. organic-chemistry.org In a modified approach, a suitably functionalized derivative of this compound could serve as the foundational pyrrole ring, onto which a second heterocyclic ring is annulated. For instance, functionalization of the methyl groups or the pyrrole ring itself to introduce dicarbonyl or equivalent functionalities could enable subsequent intramolecular cyclization or intermolecular condensation with a dinucleophile to forge a new fused ring. The Paal-Knorr reaction is a robust method for constructing pyrrole rings and can be adapted for the synthesis of fused systems. organic-chemistry.orgyoutube.com

Similarly, the principles of the Pictet-Spengler reaction could be adapted to utilize derivatives of this compound. The classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org A synthetic route could be envisioned where a side chain bearing an amino group is introduced at the C3 or C4 position of the pyrrole ring. This derivative could then undergo an intramolecular Pictet-Spengler-type cyclization with an appropriately positioned carbonyl group, leading to the formation of a fused piperidine (B6355638) or dihydropyridine (B1217469) ring, resulting in a pyrrolo[c]pyridine or related scaffold. The nucleophilicity of the pyrrole ring is a key factor in the success of such cyclizations. wikipedia.org

Furthermore, cascade reactions, which involve a series of intramolecular transformations, offer a powerful strategy for the rapid assembly of complex molecular architectures from simpler starting materials. researchgate.net this compound, with its potential for diverse functionalization, is a candidate for designing cascade sequences that lead to fused heterocyclic systems. For example, a cascade involving an initial functionalization followed by a cyclization and subsequent rearrangement could be a pathway to novel fused pyrrole derivatives.

While specific examples detailing the use of this compound in these named reactions for fused ring synthesis are not prominent, the fundamental reactivity of N-protected pyrroles supports its potential as a versatile intermediate in the construction of such complex heterocyclic frameworks.

Strategic Use in Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group on the nitrogen of 2,5-dimethyl-1H-pyrrole-1-carboxylate serves a crucial role in protecting group chemistry, enabling selective manipulations of the pyrrole ring and facilitating complex multi-step syntheses.

The Boc group is an effective protecting group for the pyrrole nitrogen, mitigating the high reactivity of the N-H proton and allowing for controlled functionalization of the pyrrole ring. The electron-withdrawing nature of the Boc group deactivates the pyrrole ring towards electrophilic substitution to some extent, but more importantly, it enables regioselective functionalization through directed metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The Boc group can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. While the methyl groups at the C2 and C5 positions of this compound block direct C-H activation at these sites, functionalization at the C3 and C4 positions can be achieved through careful selection of reagents and reaction conditions.

In related N-Boc protected pyrrole systems, lithiation has been shown to occur selectively, allowing for the introduction of various electrophiles at specific positions on the pyrrole ring. This regiocontrol is crucial for the synthesis of polysubstituted pyrroles with defined substitution patterns.

The following table summarizes the general outcomes of regioselective functionalization of N-Boc protected pyrroles, which can be extrapolated to the 2,5-dimethyl derivative.

Reaction TypeReagentsPosition of FunctionalizationTypical Electrophiles
Directed MetalationStrong base (e.g., n-BuLi, s-BuLi)C3 or C4 (if C2/C5 are blocked)Aldehydes, ketones, alkyl halides, silyl (B83357) chlorides
Electrophilic SubstitutionElectrophile with Lewis acidC3 or C4Acylating agents, halogenating agents

In the synthesis of complex molecules with multiple functional groups, the use of orthogonal protecting groups is essential. An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact. nih.gov The Boc group of this compound is a key component in such strategies due to its specific cleavage conditions.

The Boc group is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). semanticscholar.org This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, such as base-labile groups (e.g., Fmoc), groups removed by hydrogenolysis (e.g., Cbz, benzyl (B1604629) ethers), or fluoride-labile groups (e.g., silyl ethers).

A study on the microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their subsequent deprotection highlights the orthogonality of this system. nih.gov Although this study focuses on the 2,5-dimethylpyrrole as the protecting group for a primary amine, the deprotection conditions are relevant to the cleavage of the Boc group from a 2,5-dimethylpyrrole ring. The research demonstrates that the 2,5-dimethylpyrrole group can be used orthogonally with other standard amine protecting groups like Boc, carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.gov

For instance, in a molecule containing both a Boc-protected 2,5-dimethylpyrrole and a Fmoc-protected amine, the Fmoc group can be removed with a base like piperidine, leaving the Boc group untouched. Conversely, the Boc group can be cleaved with acid, leaving the Fmoc group intact. This orthogonality is critical in sequential peptide synthesis and other complex synthetic endeavors.

The following table illustrates the compatibility and orthogonality of the Boc group on a pyrrole ring with other common protecting groups.

Protecting Group on PyrroleOrthogonal Protecting GroupCleavage Condition for Orthogonal GroupStability of Pyrrole Boc Group
tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., piperidine)Stable
tert-Butoxycarbonyl (Boc)Carbobenzyloxy (Cbz)Hydrogenolysis (H₂, Pd/C)Stable
tert-Butoxycarbonyl (Boc)Silyl ethers (e.g., TBDMS, TIPS)Fluoride (B91410) source (e.g., TBAF)Stable

This strategic use of the Boc group on the 2,5-dimethylpyrrole core allows for the precise and programmed synthesis of complex molecules, where different functional groups can be unmasked and reacted at various stages of the synthesis without interfering with other protected functionalities.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of environmentally benign reagents and solvents. Research into the synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate and related N-protected pyrroles is increasingly focused on sustainable methodologies that move away from traditional, often harsh, reaction conditions.

Key developments in this area include:

Water as a Reaction Medium: The Paal-Knorr condensation, a cornerstone for pyrrole (B145914) synthesis, has been successfully adapted to use water as an environmentally friendly solvent. Studies have shown that the reaction of hexane-2,5-dione with various primary amines proceeds efficiently in boiling water, affording N-substituted 2,5-dimethylpyrroles in good to excellent yields without the need for hazardous organic solvents.

Solvent-Free Reactions: Mechanochemical activation, such as ball milling, represents a significant advance in solventless synthesis. This high-energy milling technique facilitates the Paal-Knorr reaction between 1,4-dicarbonyl compounds and amines using only a catalytic amount of a bio-sourced, non-toxic organic acid like citric acid. These methods offer benefits such as reduced reaction times, minimal waste, and the elimination of solvents.

Bio-based Catalysts: The use of natural and biodegradable catalysts is a growing trend. Substances like grape juice and various organic acids derived from biomass (e.g., tartaric acid, succinic acid) have been employed as effective catalysts for Paal-Knorr reactions, offering a greener alternative to traditional acid catalysts.

Sustainable Method Key Features Typical Reactants Potential Advantages
Aqueous SynthesisUses water as the solvent.Hexane-2,5-dione, Primary aminesEliminates volatile organic compounds (VOCs), low cost, improved safety.
MechanochemistrySolvent-free reaction activated by mechanical force (ball milling).1,4-dicarbonyls, Amines, Bio-acid catalystReduced waste, faster reaction times, energy efficient.
Bio-sourced CatalystsEmploys catalysts derived from renewable biomass.1,4-dicarbonyls, AminesNon-toxic, biodegradable, sustainable catalyst source.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The pursuit of higher yields, improved selectivity, and milder reaction conditions for the synthesis of this compound hinges on the development of advanced catalytic systems. The Boc-protecting group modulates the reactivity of the pyrrole ring, and catalysts must be compatible with this functionality.

Future research is focused on several classes of catalysts:

Heterogeneous Catalysts: Solid-supported catalysts are gaining prominence due to their ease of separation from the reaction mixture, reusability, and reduced waste generation. Materials like silica-supported sulfuric acid, tungstate (B81510) sulfuric acid, and various aluminas have proven effective in catalyzing Paal-Knorr reactions under mild, often solvent-free, conditions. mdpi.com These catalysts provide Brønsted or Lewis acid sites that facilitate the necessary condensation and cyclization steps. mdpi.com

Biocatalysts: Enzymes offer unparalleled selectivity under mild conditions. A novel approach has demonstrated the use of α-amylase from hog pancreas to catalyze the Paal-Knorr synthesis of N-substituted pyrroles with good to excellent yields (60-99%). researchgate.net Exploring enzymes that can efficiently catalyze the formation of the Boc-protected target compound is a promising avenue for highly selective and sustainable synthesis. researchgate.net

Organocatalysts: Small organic molecules that can act as catalysts are also being explored. Environmentally benign Brønsted acids like saccharin (B28170) have been shown to effectively catalyze Paal-Knorr condensations. The development of chiral organocatalysts could also pave the way for asymmetric syntheses of pyrrole derivatives.

Catalyst Type Example(s) Key Advantages Reaction Conditions
HeterogeneousSilica (B1680970) sulfuric acid, Alumina (B75360) (CATAPAL 200)Recyclable, easy separation, high stability.Mild temperature, often solvent-free.
Biocatalystα-AmylaseHigh selectivity, mild aqueous conditions, environmentally friendly.Near-neutral pH, moderate temperatures.
OrganocatalystSaccharin, Choline chloride/ureaMetal-free, low toxicity, often biodegradable.Mild heating, can be used in green solvents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. For the synthesis of this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities.

Automated microreactor systems are emerging as powerful tools for the synthesis of pyrrole derivatives. Research has demonstrated the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl esters. nih.gov These systems can integrate reaction, workup, and even in-situ analysis, accelerating the discovery and optimization of new synthetic routes. The integration of robotic platforms for reagent handling and purification can further automate the synthesis process, enabling high-throughput screening of reaction conditions and the rapid generation of libraries of pyrrole derivatives for various applications. nih.gov

Advanced Computational Design of New Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For this compound, computational studies can provide deep insights into its electronic structure and guide the rational design of new reactions.

Future directions in this area include:

Predicting Site Selectivity: The Boc group and methyl substituents influence the electron density of the pyrrole ring, directing electrophilic substitution reactions. Computational models can accurately predict the most likely sites for functionalization, saving significant experimental time and resources. rsc.org

Mechanism Elucidation: DFT calculations can be used to map the energy profiles of potential reaction pathways, rationalize observed product distributions, and identify key transition states. For instance, computational studies have been used to understand the reactivity differences and reaction pathways for the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.org This knowledge is crucial for optimizing reaction conditions and designing novel transformations.

Designing New Catalysts: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific transformations involving the N-Boc protected pyrrole scaffold.

Potential as a Scaffold for Rational Design in Materials Science

The pyrrole ring is the fundamental building block of polypyrrole, one of the most studied conducting polymers. The properties of polypyrrole can be tuned by introducing substituents onto the pyrrole monomer. In this context, this compound serves as a promising precursor for the synthesis of well-defined conducting polymers.

The synthetic route involves two key steps:

Deprotection: The Boc group is a protecting group that can be removed under acidic conditions to yield 2,5-dimethylpyrrole. This step is crucial as the unprotected nitrogen is necessary for polymerization.

Polymerization: The resulting 2,5-dimethylpyrrole can then be polymerized, typically through oxidative chemical or electrochemical methods, to form poly(2,5-dimethylpyrrole).

The methyl groups at the 2- and 5-positions are strategically important. By blocking these positions, polymerization is directed to occur exclusively through the 3- and 4-positions, leading to a more linear and structurally ordered polymer. dtic.mil This enhanced structural regularity is expected to improve the material's electrical conductivity and other physical properties compared to unsubstituted polypyrrole. The rational design of such polymer precursors allows for precise control over the final material's structure and function, opening up possibilities for its use in organic electronics, sensors, and energy storage devices. mdpi.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Characterization (NMR/IR)
Boc Protection Boc₂O, DIPEA, DCM, RT59%¹H-NMR (δ 1.34 ppm: t-butyl), IR (1765 cm⁻¹: C=O)
Cu-Catalyzed THF, CuCl₂·2H₂O, RT, 12 hrs94–98%¹³C-NMR (δ 154.6 ppm: carbamate), HRMS (m/z 554 [M⁺])

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use P95 respirators for particulate filtration or OV/AG-P99 cartridges if volatile organic vapors are present .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid drainage contamination.
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Answer:

  • ¹H/¹³C-NMR : Key peaks include t-butyl singlet (δ 1.34 ppm, 9H) and pyrrole ring protons (δ 6.6–7.2 ppm). Carbamate carbonyl appears at δ 163.8 ppm in ¹³C-NMR .
  • IR Spectroscopy : C=O stretch at 1682–1765 cm⁻¹ confirms carbamate formation .
  • HRMS : Molecular ion peaks (e.g., m/z 554 [M⁺]) validate molecular weight .
  • HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) for purity assessment.

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Answer:
Discrepancies in unit cell parameters or electron density maps often arise from:

Twinned crystals : Use SHELXL for twin refinement (HKLF5 format) or SWAT to deconvolute overlapping reflections .

Disorder modeling : Apply PART/SUMP restraints in SHELX to model t-butyl group rotational disorder.

Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or R1/Rfree convergence issues .

Q. Table 2: Crystallographic Refinement Workflow

StepSoftware/ToolParameters Adjusted
Data IntegrationSAINTFrame scaling, outlier rejection
Structure SolutionSHELXD/SIR2014Dual-space direct methods
RefinementSHELXL-2019Anisotropic displacement parameters
ValidationCCDC MercuryHydrogen bonding networks

Advanced: How can reaction conditions be optimized for higher regioselectivity in derivatives of this compound?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, Mo(CO)₆ in 1,2-dichloroethane enhances epoxidation efficiency by 20% compared to THF .
  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps. Adjust temperature (0°C vs. RT) to favor carbamate stability .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for steric effects from t-butyl groups, guiding substituent placement .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

  • Nucleophilic Acyl Substitution : The Boc group acts as a leaving site under acidic conditions (e.g., TFA/DCM), enabling pyrrole ring functionalization.
  • Catalytic Cycles : CuCl₂·2H₂O facilitates oxidative coupling with indole derivatives via single-electron transfer (SET), confirmed by ESR spin-trapping .
  • Steric Effects : The t-butyl group hinders electrophilic attack at C-3, directing reactivity to C-2/C-5 positions (validated by NOESY correlations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.